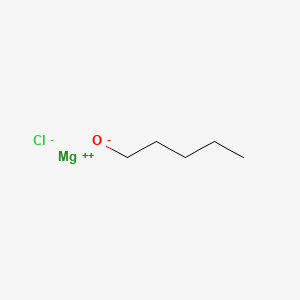

Chloro(pentyloxy)magnesium

Description

Properties

CAS No. |

98072-19-6 |

|---|---|

Molecular Formula |

C5H11ClMgO |

Molecular Weight |

146.90 g/mol |

IUPAC Name |

magnesium;pentan-1-olate;chloride |

InChI |

InChI=1S/C5H11O.ClH.Mg/c1-2-3-4-5-6;;/h2-5H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

PEMYLNJXGJTSKH-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC[O-].[Mg+2].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Procedure:

- Starting Material: Chloro-5'-pentyloxy-2-tetrahydropyran or chloro-5'-pentyloxy-2-tetrahydrofuran derivatives.

- Magnesium Source: Activated magnesium turnings or powder.

- Solvent: Tetrahydrofuran (THF) is preferred due to its ability to solubilize organomagnesium species and stabilize the intermediate complexes.

- Molar Ratio: Magnesium is used in slight excess, typically 0.25 to 0.6 moles per mole of the chloro precursor, to ensure complete conversion.

- Temperature: The reaction is carried out at low temperatures, often between 0°C and -20°C, preferably around -10°C, to minimize side reactions and maintain stereochemical integrity.

- Hydrolysis: After formation, the reaction mixture is hydrolyzed with a saturated ammonium chloride solution at the same low temperature range to quench the reaction and liberate the protective group, yielding the free alcohol or the magnesium intermediate as required.

Mechanistic Notes:

- The protective group (THP or THF) is crucial to prevent unwanted side reactions at the pentyloxy site.

- Hydrolysis conditions depend on the protective group; typically, p-toluene sulfonic acid in methanol at 20–60°C is used to remove the THP or THF group post reaction.

- The reaction proceeds through an organomagnesium intermediate complex, which can be isolated or further reacted depending on the synthetic goals.

Representative Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Chloro-5'-pentyloxy-2-tetrahydropyran + Mg (0.25–0.6 eq) in THF, 0 to -20°C | Formation of this compound intermediate |

| 2 | Hydrolysis with saturated NH4Cl solution at -10°C | Liberation of protective group and isolation of magnesium compound or alcohol |

Literature and Patent Data Supporting Preparation

Patent US4189614A describes the preparation of magnesium compounds of chloro-pentyloxy derivatives using magnesium in THF with specific molar ratios and hydrolysis conditions to obtain stereospecific intermediates used in pheromone synthesis. The protective groups used include tetrahydropyranyl and tetrahydrofuranyl, which are removed post-reaction by acid-catalyzed hydrolysis in methanol at 20–60°C.

The process emphasizes the importance of maintaining low temperatures during hydrolysis to prevent isomerization and side reactions, ensuring high stereochemical purity of the final product.

Additional Considerations and Analytical Data

- The reaction mixture is typically worked up by evaporation of solvents and extraction before hydrolysis.

- The intermediate magnesium complex can be characterized by NMR and IR spectroscopy, showing characteristic shifts due to the magnesium coordination.

- The protective group removal step is critical for obtaining the free pentyloxy functionality without degradation.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | Chloro-5'-pentyloxy-2-tetrahydropyran/THF | Protects pentyloxy group during Mg insertion |

| Magnesium amount | 0.25 to 0.6 mole per mole of substrate | Slight excess to ensure complete reaction |

| Solvent | Tetrahydrofuran (THF) | Stabilizes organomagnesium intermediates |

| Temperature (reaction) | 0°C to -20°C (preferably -10°C) | Controls reaction rate and stereochemistry |

| Hydrolysis agent | Saturated ammonium chloride solution | Quenches reaction, liberates protective group |

| Hydrolysis temperature | 20°C to 60°C (acidic methanol medium) | For removal of THP/THF protective groups |

Chemical Reactions Analysis

Types of Reactions: Chloro(pentyloxy)magnesium undergoes several types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.

Substitution Reactions: It can replace halogens in organic halides to form new carbon-carbon bonds.

Coupling Reactions: It participates in coupling reactions with various electrophiles to form complex organic structures.

Common Reagents and Conditions:

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether.

Organic Halides: Reacts with alkyl or aryl halides under anhydrous conditions.

Electrophiles: Reacts with various electrophiles in the presence of a catalyst.

Major Products Formed:

Alcohols: From the reaction with carbonyl compounds.

New Carbon-Carbon Bonds: From substitution and coupling reactions.

Scientific Research Applications

Chloro(pentyloxy)magnesium has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which chloro(pentyloxy)magnesium exerts its effects involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound acts as a Lewis acid, facilitating the nucleophilic attack on electrophilic centers in the target molecules. This leads to the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis.

Comparison with Similar Compounds

Key Properties

- Molecular Weight : 150.91 g/mol (calculated).

- Reactivity : The chloro ligand enhances electrophilicity at the magnesium center, facilitating nucleophilic substitutions.

Structural and Electronic Comparisons

The table below compares Chloro(pentyloxy)magnesium with analogs differing in substituents:

*Bioactivity data inferred from structurally related aryl-substituted magnesium compounds .

Key Findings:

Electron Density Effects: Chloro and bromo substituents (electron-withdrawing) increase electrophilicity, enhancing reactivity in scavenging and catalytic applications. For example, this compound exhibits superior hydroxyl radical scavenging (IC₅₀ = 29.07 μM) compared to methoxy- or hydroxyl-substituted analogs . Methoxy groups reduce bioactivity due to electron donation, as seen in NO inhibition studies where methoxy-substituted compounds showed weaker activity .

Stability Trends :

- Bromo-substituted derivatives display higher stability than chloro analogs, aligning with computational stability rankings (bromo > chloro > methoxy) .

- Hydroxyl and methoxy analogs are prone to hydrolysis, limiting their utility in anhydrous reactions .

Functional Group Impact on Bioactivity

- Chloro vs. Hydroxyl : this compound outperforms hydroxyl-substituted analogs in scavenging assays, attributed to the chloro group’s ability to stabilize transition states via inductive effects .

- Halogen Comparison : Bromo-substituted analogs, while more stable, may exhibit reduced solubility in polar solvents compared to chloro derivatives, affecting their applicability in biological systems .

Biological Activity

Chloro(pentyloxy)magnesium is an organomagnesium compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be described by its molecular formula, which includes magnesium (Mg), chlorine (Cl), and a pentyloxy group (C5H11O). The presence of the pentyloxy group is significant as it influences the compound's solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its role as a magnesium source. Magnesium ions are essential for numerous biochemical processes, including enzyme activation, DNA synthesis, and cellular signaling. Research indicates that magnesium deficiency can lead to increased inflammatory responses and oxidative stress, contributing to various chronic diseases .

Biological Activities

- Anti-inflammatory Effects : Studies have shown that magnesium plays a crucial role in modulating inflammatory responses. Increased magnesium levels are associated with reduced markers of systemic inflammation such as IL-6 and C-reactive protein (CRP). This suggests that this compound may have potential anti-inflammatory properties .

- Neuroprotective Effects : Magnesium has been implicated in neuroprotection, particularly in conditions like neurodegeneration. The compound may enhance the activity of molecular chaperones, which assist in proper protein folding and prevent aggregation of misfolded proteins . This mechanism could be beneficial in treating neurodegenerative diseases.

- Antioxidant Activity : Magnesium's role in reducing oxidative stress is well-documented. By stabilizing cellular membranes and influencing antioxidant enzyme activity, this compound may contribute to cellular protection against oxidative damage .

Case Studies

- Case Study 1 : A clinical trial involving participants with chronic low-grade inflammation showed that supplementation with magnesium chloride (a related compound) resulted in significant reductions in CRP levels after eight weeks of treatment. This supports the hypothesis that magnesium compounds can modulate inflammatory processes .

- Case Study 2 : Research on animal models indicated that magnesium supplementation improved cognitive function and reduced neuroinflammation in models of Alzheimer's disease. These findings suggest a potential therapeutic role for magnesium compounds like this compound in neurodegenerative conditions .

Data Table: Biological Activities of this compound

Q & A

Advanced Research Questions

How does the coordination geometry of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Theoretical Framework : Apply ligand-field theory to assess Mg’s electron-deficient center. Compare with DFT calculations (e.g., bond angles in Mg–O–C vs. Mg–Cl) .

- Experimental Validation : Use kinetic studies (e.g., variable-temperature NMR) to correlate geometry with reaction rates in model systems like Kumada couplings .

What computational methods are suitable for modeling the reaction pathways of this compound in Grignard reactions?

Methodological Answer:

- DFT/MD Simulations : Model Mg’s nucleophilic attack on electrophiles (e.g., carbonyls) using software like Gaussian or ORCA. Validate with isotopic labeling experiments (²H/¹³C) .

- Data Interpretation : Compare activation energies (ΔG‡) for competing pathways (e.g., single-electron transfer vs. polar mechanisms) .

How can researchers design experiments to resolve contradictions in reported thermodynamic properties (e.g., ΔHf) of this compound?

Methodological Answer:

- Meta-Analysis : Systematically review prior datasets for measurement conditions (e.g., solvent polarity, concentration). Apply statistical tools (ANOVA) to identify outliers .

- Reproducibility : Replicate key studies using standardized protocols (e.g., IUPAC guidelines for calorimetry) .

- Table 2 : Example conflicting data and resolution strategies:

| Study | ΔHf (kJ/mol) | Resolution Approach |

|---|---|---|

| A | -320 | Re-measure in controlled humidity |

| B | -295 | Validate via high-precision DSC |

What methodological frameworks are effective for studying the solvent effects on this compound’s reactivity?

Methodological Answer:

- Conceptual Framework : Link to Marcus theory for solvent reorganization energy. Use Kamlet-Taft parameters to quantify solvent polarity/polarizability .

- Experimental Design : Compare reaction rates in ethereal vs. hydrocarbon solvents. Correlate with conductivity measurements to assess ion-pair dissociation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.